(Methylphosphoryl)bis(methylene) diacetate
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Overview
Description
(Methylphosphoryl)bis(methylene) diacetate is an organophosphorus compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphoryl group bonded to two methylene groups, each of which is further bonded to an acetate group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylphosphoryl)bis(methylene) diacetate typically involves the reaction of methylphosphonic dichloride with formaldehyde and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Methylphosphonic Dichloride with Formaldehyde: This step involves the formation of a bis(methylene) intermediate.
Acetylation with Acetic Anhydride: The intermediate is then reacted with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Methylphosphoryl)bis(methylene) diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The acetate groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
(Methylphosphoryl)bis(methylene) diacetate has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphoryl transfer reactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Methylphosphoryl)bis(methylene) diacetate involves its ability to participate in phosphoryl transfer reactions. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with nucleophilic sites. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphonate: Similar in structure but lacks the methylene and acetate groups.
Diethylphosphonate: Similar to dimethylphosphonate but with ethyl groups instead of methyl groups.
Phosphoric Acid Esters: Compounds with similar phosphoryl groups but different ester functionalities.
Uniqueness
(Methylphosphoryl)bis(methylene) diacetate is unique due to its specific combination of a phosphoryl group with methylene and acetate groups. This unique structure allows it to participate in a wider range of chemical reactions compared to simpler phosphonates or phosphoric acid esters.
Properties
IUPAC Name |
[acetyloxymethyl(methyl)phosphoryl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5P/c1-6(8)11-4-13(3,10)5-12-7(2)9/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPROZKMXFXJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCP(=O)(C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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